3-Bromo-6-(trifluoromethyl)picolinaldehyde

Übersicht

Beschreibung

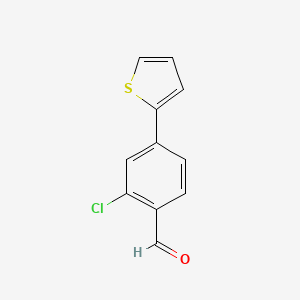

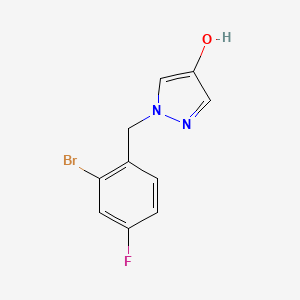

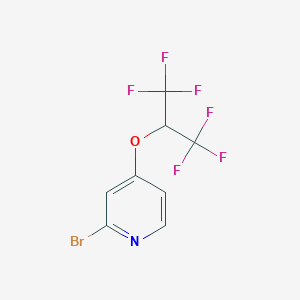

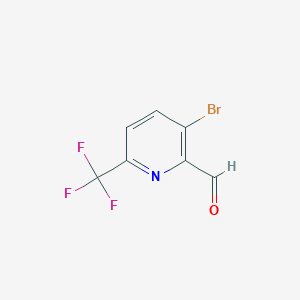

3-Bromo-6-(trifluoromethyl)picolinaldehyde, also known by its IUPAC name 3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde, is a chemical compound with the molecular formula C7H3BrF3NO1. It has a molecular weight of 254 g/mol1. This compound can be used as a starting material in the synthesis of other compounds2.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of 3-Bromo-6-(trifluoromethyl)picolinaldehyde. However, it’s worth noting that similar compounds are often synthesized through halogenation and trifluoromethylation of picolinaldehyde3.Molecular Structure Analysis

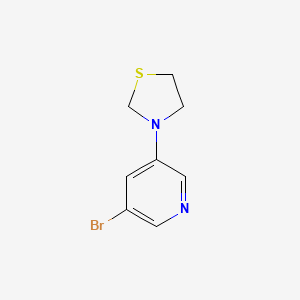

The molecular structure of 3-Bromo-6-(trifluoromethyl)picolinaldehyde consists of a pyridine ring substituted with a bromine atom at the 3rd position and a trifluoromethyl group at the 6th position1. The aldehyde functional group is attached to the 2nd position of the pyridine ring1.

Chemical Reactions Analysis

Specific chemical reactions involving 3-Bromo-6-(trifluoromethyl)picolinaldehyde are not available in the retrieved data. However, as an aldehyde, it can undergo typical aldehyde reactions such as nucleophilic addition and oxidation.Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Bromo-6-(trifluoromethyl)picolinaldehyde are not fully detailed in the retrieved data. However, similar compounds typically have properties such as a specific melting point, boiling point, and density4.Wissenschaftliche Forschungsanwendungen

Chiral CNN Pincer Palladium(II) Complexes

3-Bromo-6-(trifluoromethyl)picolinaldehyde has been utilized in the synthesis of chiral 2-aryl-6-(oxazolinyl)pyridine ligands. These ligands, derived from 6-bromo-2-picolinaldehyde, have been reacted with PdCl2 to form CNN pincer Pd(II) complexes. These complexes have applications in asymmetric allylation of isatins and Suzuki–Miyaura coupling reactions, demonstrating significant potential in asymmetric synthesis (Wang et al., 2014).

CNN Pincer Palladium(II) and Ruthenium(II) Complexes

Similarly, N-substituted-2-aminomethyl-6-phenylpyridines prepared from 6-bromo-2-picolinaldehyde have been used to synthesize CNN pincer Pd(II) and Ru(II) complexes. These complexes exhibit catalytic properties, particularly in the allylation of aldehydes and transfer hydrogenation of ketones (Wang et al., 2011).

Heterocyclic Ring Tautomers

The interaction of picolinaldehyde with bromohydrins, including 3-bromo-propanol, leads to the formation of novel heterocyclic ring tautomers. These compounds have potential applications in the study of chemical reaction mechanisms and the design of new heterocyclic compounds (Dewhurst & Jones, 1978).

Spectrophotometric Reagent for Cobalt Determination

Picolinaldehyde derivatives have been used as spectrophotometric reagents for the selective determination of cobalt, demonstrating their utility in analytical chemistry (Ariza, Pavón, & Pino, 1976).

Synthesis of Tetra-Nuclear Macrocyclic Zn(II) Complex

3-Bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone, derived from 3-bromo-6-(trifluoromethyl)picolinaldehyde, has been used in synthesizing a tetra-nuclear macrocyclic Zn(II) complex. This complex is effective in the catalytic oxidation of benzyl alcohol, highlighting its potential in catalysis (Wang et al., 2021).

Amino Acid Dynamic Kinetic Resolution

Metal complexes of picolinaldehyde are identified as catalysts for the racemization of amino acids. They demonstrate activity toward various amino acid esters and have applications in chemoenzymatic dynamic kinetic resolutions, showcasing their versatility in organic synthesis (Felten, Zhu, & Aron, 2010).

Safety And Hazards

Specific safety and hazard information for 3-Bromo-6-(trifluoromethyl)picolinaldehyde is not available in the retrieved data. However, it’s important to handle all chemical compounds with care, following appropriate safety protocols.

Zukünftige Richtungen

The future directions for the use of 3-Bromo-6-(trifluoromethyl)picolinaldehyde are not specified in the retrieved data. However, given its potential as a starting material in the synthesis of other compounds2, it could have applications in various areas of chemical research and industry.

Please note that this information is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety datasheets.

Eigenschaften

IUPAC Name |

3-bromo-6-(trifluoromethyl)pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO/c8-4-1-2-6(7(9,10)11)12-5(4)3-13/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIONEGPNSCOEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Br)C=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-6-(trifluoromethyl)picolinaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.